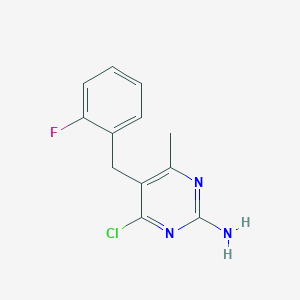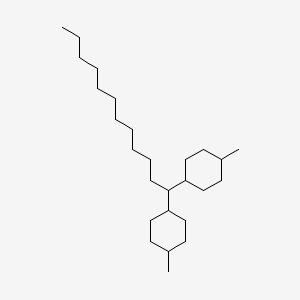
1,1-Di(4-methylcyclohexyl)dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di(4-methylcyclohexyl)dodecane is a hydrocarbon compound with the molecular formula C26H50. It is also known by other names such as Cyclohexane, 1,1’-dodecylidenebis[4-methyl-] and 1,1-bis(4-methylcyclohexyl)dodecane . This compound is characterized by its two 4-methylcyclohexyl groups attached to a dodecane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(4-methylcyclohexyl)dodecane typically involves the reaction of 4-methylcyclohexyl derivatives with dodecane under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 4-methylcyclohexyl chloride reacts with dodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Di(4-methylcyclohexyl)dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield the corresponding alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine gas (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated hydrocarbons
Aplicaciones Científicas De Investigación
1,1-Di(4-methylcyclohexyl)dodecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Mecanismo De Acción
The mechanism of action of 1,1-Di(4-methylcyclohexyl)dodecane involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Di(4-methylcyclohexyl)hexane
- 1,1-Di(4-methylcyclohexyl)octane
- 1,1-Di(4-methylcyclohexyl)decane
Uniqueness
1,1-Di(4-methylcyclohexyl)dodecane is unique due to its longer dodecane backbone, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain length can influence its solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
55334-09-3 |
|---|---|
Fórmula molecular |
C26H50 |
Peso molecular |
362.7 g/mol |
Nombre IUPAC |
1-methyl-4-[1-(4-methylcyclohexyl)dodecyl]cyclohexane |
InChI |
InChI=1S/C26H50/c1-4-5-6-7-8-9-10-11-12-13-26(24-18-14-22(2)15-19-24)25-20-16-23(3)17-21-25/h22-26H,4-21H2,1-3H3 |
Clave InChI |
ARDIJKGJYOGVEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(C1CCC(CC1)C)C2CCC(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


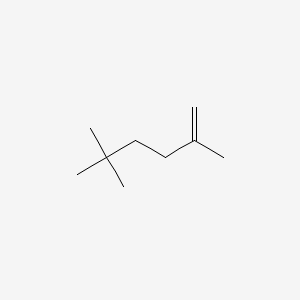
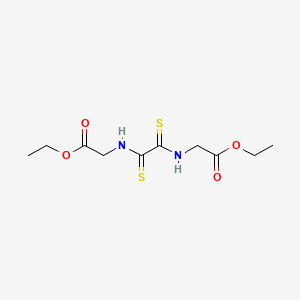
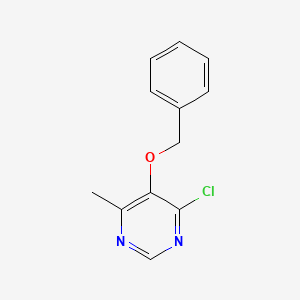
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)
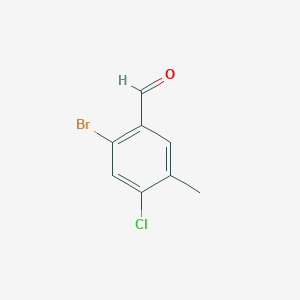
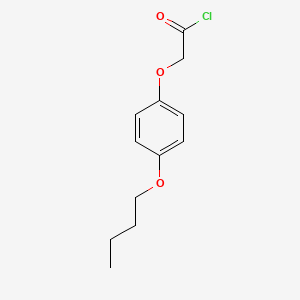
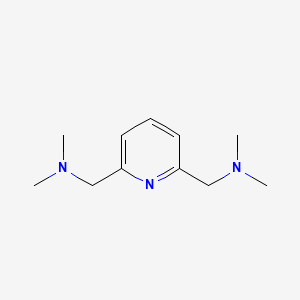

![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
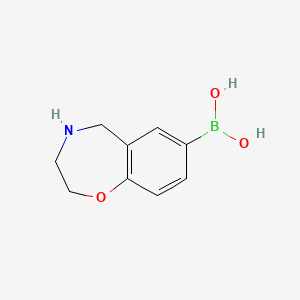
![5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B13938287.png)
